REACTION_CXSMILES
|
[OH:1][CH:2]1[CH2:7][CH2:6][NH:5][CH2:4][CH2:3]1.CC(C)([O-])C.[K+].[Cl:14][C:15]1[CH:20]=[CH:19][C:18](F)=[CH:17][C:16]=1[Cl:22].O>C1COCC1>[Cl:14][C:15]1[CH:20]=[C:19]([CH:18]=[CH:17][C:16]=1[Cl:22])[O:1][CH:2]1[CH2:7][CH2:6][NH:5][CH2:4][CH2:3]1 |f:1.2|
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
OC1CCNCC1
|
Name
|
|
Quantity
|
110.9 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
650 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
98 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=C(C=C1)F)Cl
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resultant mixture was stirred under nitrogen for 20 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed in with THF (50 ml)
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 90 minutes
|
Duration
|
90 min
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
CUSTOM
|
Details
|
the solvent removed from the organic fraction
|
Type
|
CUSTOM
|
Details
|
The material was then partitioned between MTBE and 10% aqueous citric acid solution
|
Type
|
CUSTOM
|
Details
|
The layers separated
|
Type
|
WASH
|
Details
|
the aqueous layer washed with further MTBE (2×250 ml)
|
Type
|
ADDITION
|
Details
|
The aqueous phase was basified to pH>10 by addition of 10N NaOH solution
|
Type
|
EXTRACTION
|
Details
|
the product extracted with iso-propyl acetate (2×30 ml)
|
Type
|
WASH
|
Details
|
The organics were washed with brine (300 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |